molecular formula C19H15ClN4O B11271428 3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11271428
M. Wt: 350.8 g/mol
InChI Key: DTXIAQUQAVHSPK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and dimethylphenyl groups provides a unique combination of electronic and steric effects, potentially leading to distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O/c1-11-6-7-13(8-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)14-4-3-5-15(20)9-14/h3-10H,1-2H3,(H,22,23)

InChI Key

DTXIAQUQAVHSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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